

Chemical properties of 2-Amino-4,5,6,7-tetrahydrobenzothiazole

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Compound of Interest

Compound Name: 2-Amino-4,5,6,7-tetrahydrobenzothiazole

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An In-depth Technical Guide to the Chemical Properties of **2-Amino-4,5,6,7-tetrahydrobenzothiazole**

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold of Pharmaceutical Significance

2-Amino-4,5,6,7-tetrahydrobenzothiazole is a heterocyclic compound featuring a 2-aminothiazole ring fused to a saturated cyclohexane ring. While a seemingly straightforward molecule, it represents a cornerstone scaffold in modern medicinal chemistry. Its true value lies not in its inherent biological activity, but in its role as a crucial synthetic intermediate for constructing more complex, pharmacologically active agents.

The benzothiazole nucleus is a recurring motif in a wide array of bioactive compounds, demonstrating antimicrobial, analgesic, anti-inflammatory, and antitumor properties.^{[1][2]} The 2-aminothiazole moiety, in particular, is a well-established pharmacophore found in numerous drugs, prized for its ability to engage in hydrogen bonding and other key interactions with biological targets.^{[3][4]} The subject of this guide, **2-Amino-4,5,6,7-tetrahydrobenzothiazole**, is most famously recognized as the pivotal precursor to Pramipexole, a potent dopamine agonist used in the management of Parkinson's disease and restless legs syndrome.^{[5][6][7][8]}

This guide provides an in-depth exploration of the chemical properties of this vital building block, from its synthesis and structural characteristics to its reactivity and applications, offering field-proven insights for professionals in drug discovery and development.

Synthesis and Mechanistic Pathways

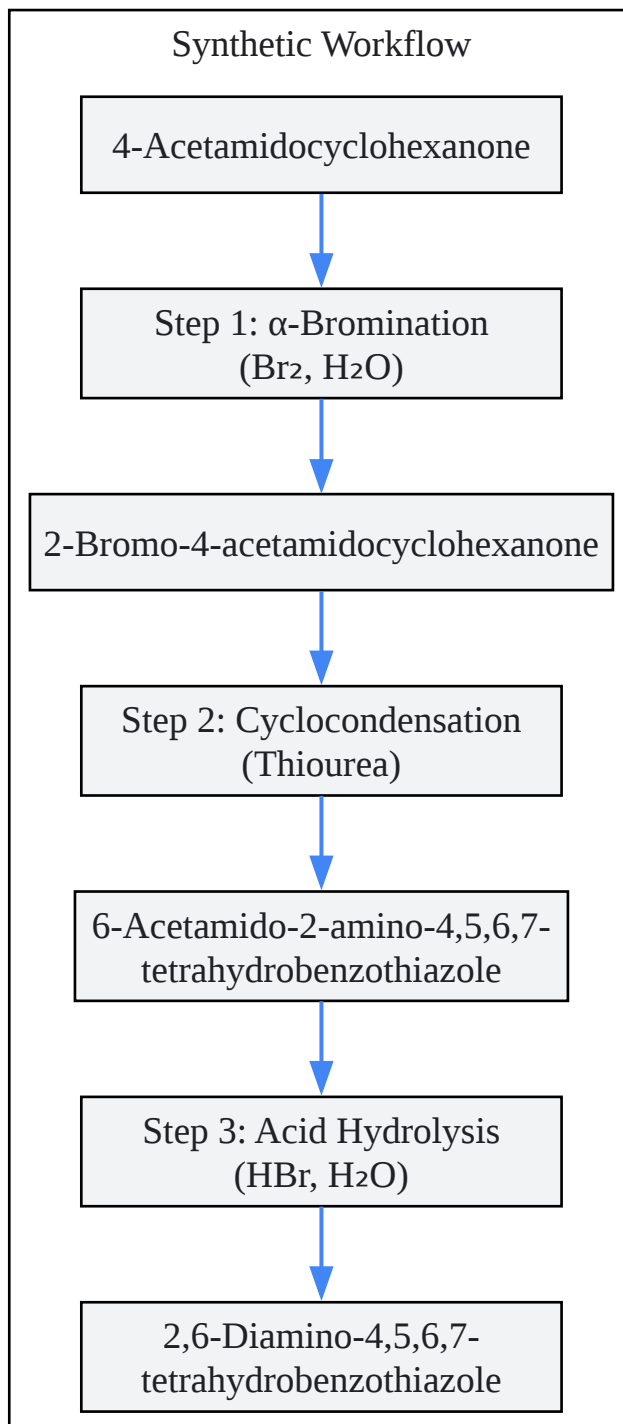
The construction of the **2-Amino-4,5,6,7-tetrahydrobenzothiazole** core is most effectively achieved through a well-established cyclization strategy reminiscent of the Hantzsch thiazole synthesis. The process typically begins with a readily available cyclohexanone derivative and culminates in the formation of the fused heterocyclic system.

Core Synthetic Strategy: From Cyclohexanone to Benzothiazole

The most prevalent industrial synthesis involves a three-step sequence starting from 4-acetamidocyclohexanone. This approach provides a reliable and scalable route to the target molecule.

- **α -Bromination of the Ketone:** The synthesis initiates with the selective bromination of 4-acetamidocyclohexanone at the α -position. The electron-withdrawing nature of the carbonyl group acidifies the α -protons, facilitating enolate formation and subsequent nucleophilic attack on bromine. This step is critical as it installs the electrophilic center necessary for the subsequent cyclization.
- **Thiazole Ring Formation via Cyclocondensation:** The resulting 2-bromo-4-acetamidocyclohexanone is then reacted with thiourea. The sulfur atom of thiourea acts as a nucleophile, attacking the carbon bearing the bromine atom. This is followed by an intramolecular condensation between one of the amino groups of thiourea and the ketone carbonyl, which, after dehydration, forms the thiazole ring.^{[6][9][10]}
- **Hydrolysis of the Amide:** The final step involves the acidic hydrolysis of the acetylamino protecting group to unveil the primary amine at the 6-position, yielding 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole.^{[6][9][10]} For the synthesis of the title compound (without the 6-amino group), the starting material would be cyclohexanone, which is brominated and then reacted with thiourea.

A key advantage of this pathway is that it can be performed as a "one-pot" synthesis without isolating the intermediate products, which is highly efficient for large-scale production.[10]



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Caption: Primary synthesis route for the diamino-derivative.

Alternative Pathway: The Gewald Reaction

While not the primary route for this specific molecule, the Gewald reaction is a powerful and versatile one-pot method for synthesizing substituted 2-aminothiophenes (a related class).^[11]^[12] It involves the condensation of a ketone or aldehyde, an activated nitrile (like cyanoacetate), and elemental sulfur in the presence of a base.^[13]^[14] The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent ring closure.^[13]^[14]^[15] This methodology is invaluable for creating diverse libraries of thiophene derivatives for drug discovery.

Experimental Protocol: Synthesis of 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole

The following protocol is a representative example based on established patent literature.^[6]^[9]^[10]

- Step 1 & 2 (Bromination and Cyclization):
 - Dissolve 4-acetamidocyclohexanone in water in a suitable reaction vessel.
 - Slowly add bromine to the solution at room temperature with stirring. The reaction is monitored until the starting material is consumed.
 - To this reaction mixture, add thiourea directly.
 - Heat the mixture to reflux and maintain for several hours to facilitate the formation of the 6-acetylamino-**2-amino-4,5,6,7-tetrahydrobenzothiazole** intermediate.
- Step 3 (Hydrolysis):
 - Without isolating the intermediate, add an aqueous solution of hydrobromic acid to the reaction vessel.
 - Continue to reflux the mixture for an extended period to ensure complete hydrolysis of the acetyl group.

- Isolation:
 - Cool the reaction mixture to allow the precipitation of the dihydrobromide salt of the product.
 - Filter the precipitate and wash with a cold solvent like acetone.
 - To obtain the free base, the salt is dissolved in water and neutralized with a suitable base (e.g., sodium hydroxide) until the product precipitates.
 - Filter the solid, wash with water, and dry under vacuum to yield 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole.

Structural Elucidation and Physicochemical Properties

The definitive identification and characterization of **2-Amino-4,5,6,7-tetrahydrobenzothiazole** rely on a combination of spectroscopic techniques and physical measurements.

Physicochemical Data

Property	Value	Source
Molecular Formula	C ₇ H ₁₁ N ₃ S (for the 2,6-diamino derivative)	[5][16]
Molecular Weight	169.25 g/mol (for the 2,6-diamino derivative)	[5][16]
Appearance	White to off-white powder/solid	[5][8]
Melting Point	228-230 °C (for the (R)-2,6-diamino derivative)	[5][8]
Solubility	Sparingly soluble in methanol, slightly soluble in water	[5]

Spectroscopic Profile

While specific experimental spectra for the parent **2-Amino-4,5,6,7-tetrahydrobenzothiazole** are not abundant in public literature, its expected spectral characteristics can be accurately predicted based on its structure and data from closely related analogues.[\[17\]](#)[\[18\]](#)

- **¹H NMR Spectroscopy:**
 - -NH₂ Proton: A broad singlet typically appearing in the range of 5.0-7.0 ppm, which is exchangeable with D₂O.
 - Aliphatic Protons (-CH₂-): A series of complex multiplets between approximately 1.5 and 3.0 ppm corresponding to the protons on the tetrahydro- portion of the ring system.
- **¹³C NMR Spectroscopy:**
 - C=N Carbon: The carbon of the imine group within the thiazole ring is expected to appear significantly downfield, >160 ppm.
 - Aromatic/Thiazole Carbons: Other carbons in the thiazole ring would appear in the 110-150 ppm range.
 - Aliphatic Carbons: The sp³ hybridized carbons of the cyclohexane ring would be found upfield, typically between 20-40 ppm.
- **Infrared (IR) Spectroscopy:**
 - N-H Stretching: Symmetrical and asymmetrical stretching of the primary amine will produce two distinct bands in the 3100-3450 cm⁻¹ region.
 - C=N Stretching: A sharp, medium-to-strong absorption around 1630-1650 cm⁻¹ is characteristic of the imine bond in the thiazole ring.
 - N-H Bending: A bending vibration (scissoring) for the primary amine is expected around 1540-1620 cm⁻¹.
 - C-H Stretching: Aliphatic C-H stretching will be observed just below 3000 cm⁻¹.
- **Mass Spectrometry (MS):**

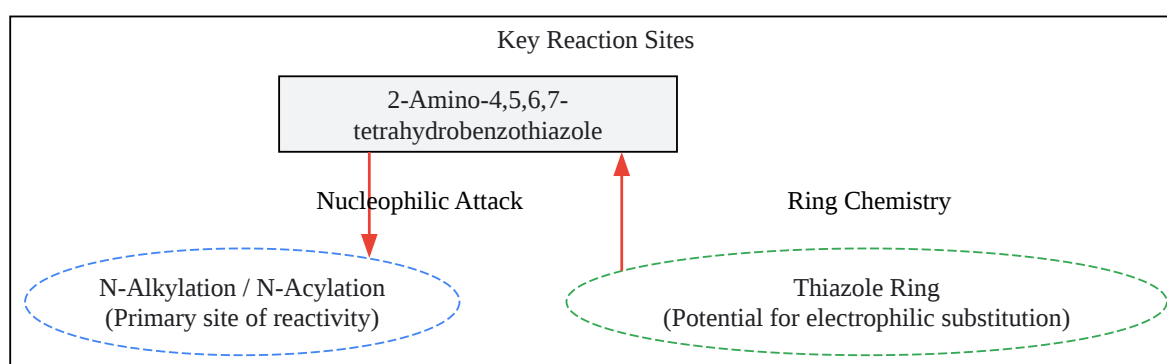
- The electron ionization (EI) mass spectrum should show a prominent molecular ion (M^+) peak corresponding to the molecular weight of the compound. For the 2,6-diamino derivative, this would be at $m/z = 169$.

Standard Analytical Protocols

- NMR Spectroscopy: A sample (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$) and transferred to an NMR tube. Spectra (1H , ^{13}C) are recorded on a 300 or 400 MHz spectrometer, with chemical shifts referenced to tetramethylsilane (TMS).^[17]
- IR Spectroscopy: The spectrum is typically recorded using a KBr pellet or an ATR (Attenuated Total Reflectance) accessory on an FTIR spectrometer.^[19]
- Mass Spectrometry: A dilute solution of the sample is introduced into the mass spectrometer via direct infusion or coupled with a chromatographic system (LC-MS or GC-MS) to determine the mass-to-charge ratio.^[17]

Chemical Reactivity and Derivatization

The synthetic utility of **2-Amino-4,5,6,7-tetrahydrobenzothiazole** stems from the reactivity of its 2-amino group, which serves as a handle for introducing a wide variety of substituents.



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Caption: Reactivity map of the core scaffold.

Reactions at the 2-Amino Group

The lone pair of electrons on the nitrogen of the 2-amino group makes it a potent nucleophile and the primary center for chemical modification.

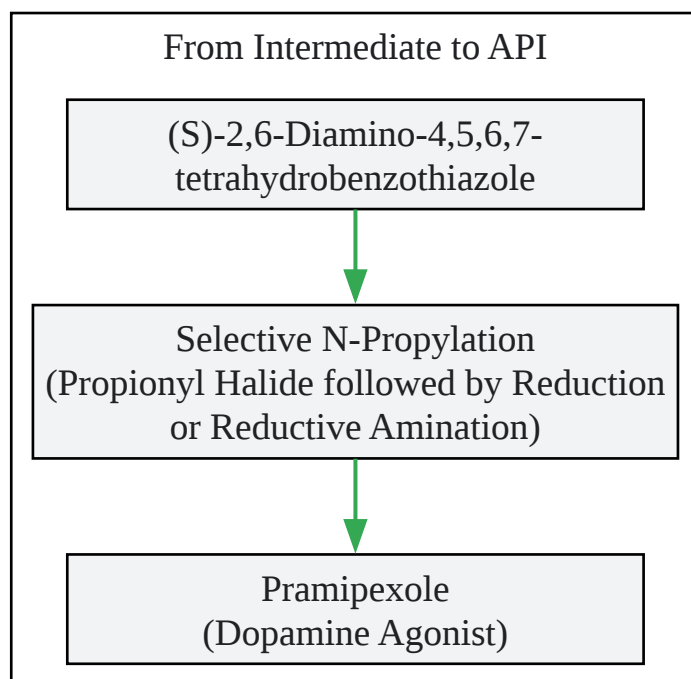
- **N-Alkylation:** This is arguably the most important reaction for this scaffold. It readily reacts with alkyl halides (e.g., propyl bromide) in the presence of a base to yield N-alkylated derivatives. This specific reaction is the key step in the synthesis of Pramipexole from its diamino-precursor.[6]
- **N-Acylation:** The amino group can be acylated using acyl chlorides or anhydrides to form the corresponding amides. This is often used to introduce different side chains or as a protecting group strategy.
- **Schiff Base Formation:** Condensation with aldehydes or ketones under appropriate conditions can yield imines (Schiff bases), which are versatile intermediates for further synthetic transformations.

Applications in Drug Discovery and Development

The **2-Amino-4,5,6,7-tetrahydrobenzothiazole** scaffold is a validated and valuable component in the design of new therapeutic agents.

Keystone Intermediate for Pramipexole

The primary application of the chiral diamino derivative, (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, is as the penultimate intermediate in the synthesis of Pramipexole.[5] Pramipexole is a non-ergot dopamine agonist with high affinity for the D2 subfamily of dopamine receptors, and it is a first-line treatment for Parkinson's disease.[6][7] The synthesis involves the selective N-propylation of the 6-amino group. The stereochemistry at the 6-position is critical for its therapeutic efficacy.[5]



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Caption: Synthetic conversion to the active drug Pramipexole.

A Scaffold for Broader Therapeutic Potential

Beyond Pramipexole, the 2-aminobenzothiazole core is a "privileged scaffold" in medicinal chemistry. Derivatives have been investigated for a multitude of therapeutic applications:

- **Anticancer Activity:** Numerous 2-aminobenzothiazole derivatives have been identified as potent and selective antitumor agents, showing efficacy against various cancer cell lines, including leukemia and breast cancer.[20][21] Their mechanisms often involve inducing cell cycle arrest and apoptosis.[20]
- **Antimicrobial Agents:** This scaffold has been used to develop compounds with significant antibacterial activity, including against *Mycobacterium tuberculosis*.[22]
- **Neuroprotective Agents:** The parent compound Riluzole, another benzothiazole-containing drug, is used to treat amyotrophic lateral sclerosis (ALS), highlighting the potential of this chemical class in treating neurodegenerative diseases.[23]

- Anti-inflammatory and Analgesic Properties: Various derivatives have shown promise as anti-inflammatory and pain-reducing agents.[\[1\]](#)[\[2\]](#)

The versatility of the 2-amino group allows for the creation of large chemical libraries by introducing diverse substituents, enabling a thorough exploration of structure-activity relationships (SAR) for various biological targets.

Conclusion

2-Amino-4,5,6,7-tetrahydrobenzothiazole is more than a simple heterocyclic molecule; it is a testament to the power of a well-designed chemical scaffold. Its robust and efficient synthesis, coupled with the versatile reactivity of its amino group, has solidified its importance as a key building block in the pharmaceutical industry. While its fame is intrinsically linked to the production of Pramipexole, the broader biological potential of the 2-aminobenzothiazole core ensures that this compound and its derivatives will remain an area of active investigation for scientists and researchers aiming to develop the next generation of therapeutic agents.

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